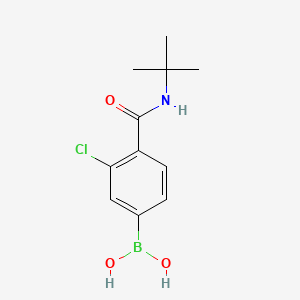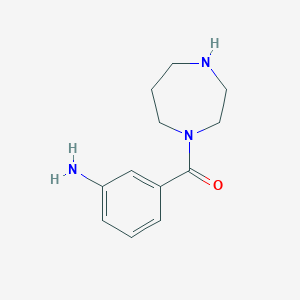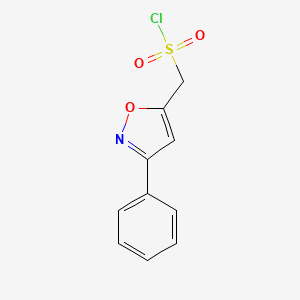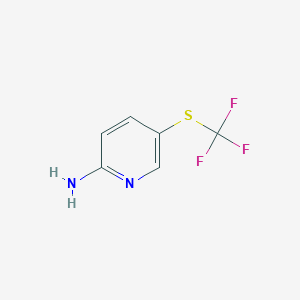
5-甲酰吡嗪-2-甲酸甲酯
描述
“Methyl 5-formylpyrazine-2-carboxylate” is a chemical compound with the CAS Number: 710322-57-9 . It has a molecular weight of 166.14 and its IUPAC name is methyl 5-formyl-2-pyrazinecarboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 5-formylpyrazine-2-carboxylate” is represented by the formula C7H6N2O3 . The InChI Code for this compound is 1S/C7H6N2O3/c1-12-7(11)6-3-8-5(4-10)2-9-6/h2-4H,1H3 .Physical And Chemical Properties Analysis
“Methyl 5-formylpyrazine-2-carboxylate” has a molecular weight of 166.14 .科学研究应用
Pharmaceutical Synthesis
Methyl 5-formylpyrazine-2-carboxylate: is a versatile building block in pharmaceutical synthesis. Its pyrazine ring, a common motif in many drugs, can be modified to create a variety of bioactive molecules. For instance, it can be used to synthesize compounds with potential anti-inflammatory, antiviral, and antimicrobial properties .
Organic Material Development
This compound’s structural features make it suitable for the development of organic materials, particularly in creating novel organic semiconductors. These materials are crucial for the advancement of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Analytical Chemistry
In analytical chemistry, Methyl 5-formylpyrazine-2-carboxylate can serve as a derivatization agent for the detection and quantification of various substances. Its reactivity with amines and other functional groups makes it valuable in chromatography and mass spectrometry applications .
Biopharma Production
The compound is used in the biopharmaceutical industry as an intermediate in the synthesis of more complex molecules. It can be involved in the production of small molecule drugs, playing a role in the creation of new therapeutic agents .
Safety and Environmental Studies
Due to its chemical properties, Methyl 5-formylpyrazine-2-carboxylate can be used in environmental safety studies. It can act as a model compound to study the degradation and transformation of similar structures in the environment .
Controlled Environment and Cleanroom Solutions
In controlled environments and cleanrooms, this compound can be used to test air quality and contamination levels. Its detectability and reactivity make it a candidate for monitoring and maintaining stringent environmental standards .
Kinase Inhibition Research
Research has shown that pyrazine derivatives can be effective kinase inhibitorsMethyl 5-formylpyrazine-2-carboxylate could be used as a precursor in the synthesis of these inhibitors, which are important in cancer treatment and other diseases involving abnormal kinase activity .
Natural Product Synthesis
Finally, Methyl 5-formylpyrazine-2-carboxylate can be used in the synthesis of natural product analogs. These analogs can help in understanding the biological activities of natural products and in developing new drugs with improved efficacy and reduced side effects .
作用机制
安全和危害
属性
IUPAC Name |
methyl 5-formylpyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c1-12-7(11)6-3-8-5(4-10)2-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAAFIKYVYERNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(N=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659243 | |
| Record name | Methyl 5-formylpyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-formylpyrazine-2-carboxylate | |
CAS RN |
710322-57-9 | |
| Record name | Methyl 5-formylpyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-formylpyrazine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1452189.png)




![3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1452197.png)



![3-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1452204.png)

![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1452208.png)